

# Application Note: Assessing Topical Delivery of Delisens™ Peptide Using Franz Diffusion Cells

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## Compound of Interest

Compound Name: Delisens

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## Introduction

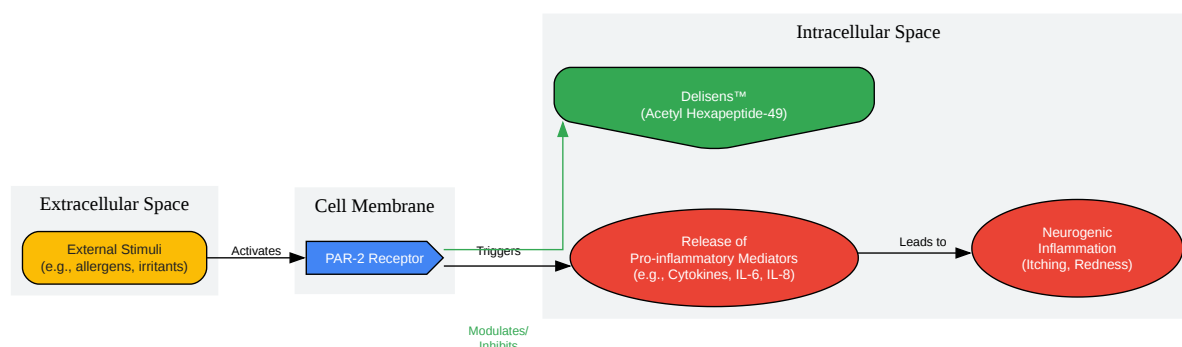
**Delisens™** is a synthetic hexapeptide, Acetyl Hexapeptide-49, designed to alleviate discomfort associated with sensitive skin by mitigating neurogenic inflammation.[1][2] Its mechanism of action involves the modulation of the Proteinase-Activated Receptor 2 (PAR-2), which plays a crucial role in inflammatory and pruritic signaling.[3][4] By down-regulating PAR-2 activity, **Delisens™** helps to reduce the release of pro-inflammatory mediators, thereby soothing the skin and restoring its physiological tolerance threshold.[2][4] Furthermore, it has been shown to aid in the recovery of the skin's barrier function and improve hydration.[2][4]

The effective topical delivery of peptides like **Delisens™** is critical for their therapeutic efficacy. The stratum corneum, the outermost layer of the epidermis, presents a significant barrier to the penetration of many active molecules.[5] Therefore, in vitro skin permeation studies are an essential tool in the development and optimization of topical formulations. The Franz diffusion cell is a widely accepted and standardized in vitro model for assessing the percutaneous absorption of substances.[6][7] This system simulates the conditions of topical application and allows for the quantitative measurement of a compound's release from a formulation and its permeation through a membrane, which can be synthetic or biological, such as excised human or animal skin.[7][8]

This application note provides a detailed protocol for utilizing Franz diffusion cells to evaluate the skin absorption of **Delisens™** from a topical formulation. It outlines the necessary

materials, experimental setup, and data analysis procedures to generate reliable and reproducible results for formulation development and efficacy substantiation.

## Signaling Pathway of Delisens™



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Caption: **Delisens™** signaling pathway, illustrating its modulation of the PAR-2 receptor to reduce the release of pro-inflammatory mediators.

## Experimental Protocol: In Vitro Skin Permeation Study of Delisens™ using Franz Diffusion Cells

This protocol is based on established methods for in vitro skin absorption testing.[6][9]

### 1. Materials

- Franz Diffusion Cells: Vertical glass Franz diffusion cells with a known diffusion area (e.g., 1.77 cm<sup>2</sup>) and receptor chamber volume (e.g., 7 mL).
- Membrane: Full-thickness porcine ear skin is a suitable model for human skin.[8] Alternatively, synthetic membranes like Strat-M® can be used for screening purposes.

- Receptor Solution: Phosphate-buffered saline (PBS) at pH 7.4. The receiving fluid should be suitable for the analytical method used.[\[6\]](#)
- Test Formulation: A topical formulation containing a known concentration of **Delisens™**.
- Positive Control: A formulation with a known skin permeation enhancer.
- Negative Control: The vehicle of the test formulation without **Delisens™**.
- Water Bath/Circulator: To maintain the temperature of the Franz cells at 32°C, simulating skin surface temperature.[\[6\]](#)
- Magnetic Stirrers and Stir Bars: For constant agitation of the receptor solution.
- Syringes and Needles: For sampling from the receptor chamber.
- Analytical Instrumentation: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or Mass Spectrometry) for the quantification of **Delisens™**.[\[9\]](#)
- Parafilm or other suitable sealant.
- Micro-pipettes and tips.

## 2. Methods

### 2.1. Skin Membrane Preparation

- Excise full-thickness skin from fresh porcine ears.
- Carefully remove any underlying cartilage and subcutaneous fat.
- Cut the skin into sections large enough to be mounted on the Franz diffusion cells.
- Visually inspect the skin for any imperfections or damage.
- Store the prepared skin at -20°C until use.
- On the day of the experiment, thaw the skin at room temperature.

## 2.2. Franz Diffusion Cell Assembly

- Turn on the circulating water bath and set the temperature to 32°C.[6]
- Fill the receptor chamber of each Franz cell with pre-warmed receptor solution, ensuring there are no air bubbles trapped beneath the membrane.
- Place a small magnetic stir bar in each receptor chamber.
- Mount the prepared skin membrane onto the Franz cell, with the stratum corneum side facing the donor compartment.[6]
- Clamp the donor and receptor compartments together securely.
- Allow the system to equilibrate for at least 30 minutes.

## 2.3. Sample Application and Sampling

- Apply a finite dose (e.g., 10 mg/cm<sup>2</sup>) of the **Delisens**<sup>™</sup> formulation evenly onto the surface of the skin in the donor chamber.
- Cover the donor chamber with parafilm to prevent evaporation.
- At predetermined time points (e.g., 0, 1, 2, 4, 6, 8, and 24 hours), withdraw a sample (e.g., 200 µL) from the receptor chamber through the sampling arm.[9]
- Immediately after each sampling, replenish the receptor chamber with an equal volume of fresh, pre-warmed receptor solution to maintain a constant volume.
- Store the collected samples at 4°C until analysis.

## 2.4. Quantification of **Delisens**<sup>™</sup>

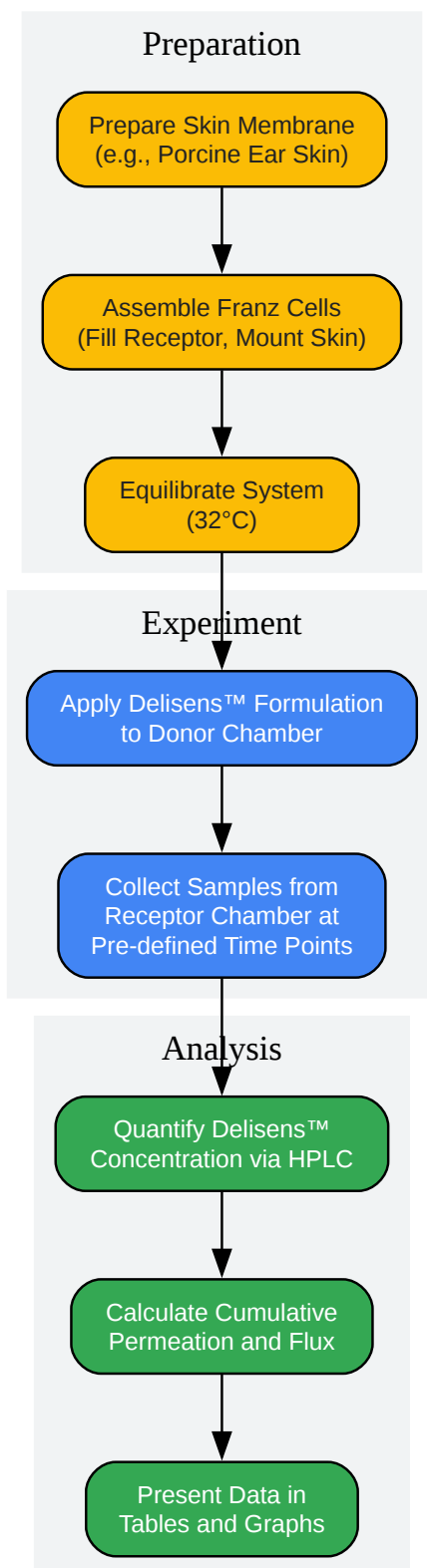
- Analyze the concentration of **Delisens**<sup>™</sup> in the collected samples using a validated HPLC method.[9]
- Construct a calibration curve using standard solutions of **Delisens**<sup>™</sup> of known concentrations.

- Determine the concentration of **Delisens**<sup>™</sup> in the experimental samples by comparing their peak areas to the calibration curve.

## 2.5. Data Analysis

- Calculate the cumulative amount of **Delisens**<sup>™</sup> permeated through the skin at each time point, correcting for the amount removed during sampling.
- Plot the cumulative amount of **Delisens**<sup>™</sup> permeated per unit area ( $\mu\text{g}/\text{cm}^2$ ) against time (hours).
- The steady-state flux ( $J_{ss}$ ) can be determined from the slope of the linear portion of the curve.
- The lag time (TI) can be determined by extrapolating the linear portion of the curve to the x-axis.

## Experimental Workflow



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Caption: Experimental workflow for assessing **Delisens**<sup>™</sup> skin permeation using Franz diffusion cells.

## Data Presentation

The quantitative data obtained from the Franz diffusion cell experiments should be summarized in a clear and structured table for easy comparison between different formulations.

Table 1: Representative Permeation Data for **Delisens**<sup>™</sup> Formulations

Formulation	Lag Time (TI) (hours)	Steady-State Flux (Jss) (µg/cm <sup>2</sup> /h)	Cumulative Permeation at 24h (µg/cm <sup>2</sup> )
Vehicle (Control)	N/A	< L.O.Q.	< L.O.Q.
Formulation A (1% Delisens <sup>™</sup> )	2.5 ± 0.3	0.15 ± 0.02	3.2 ± 0.4
Formulation B (1% Delisens <sup>™</sup> with 5% Penetration Enhancer)	1.8 ± 0.2	0.45 ± 0.05	9.8 ± 1.1

\*L.O.Q. = Limit of Quantification Data are presented as mean ± standard deviation (n=6).

## Conclusion

The Franz diffusion cell method provides a robust and reliable in vitro system for evaluating the topical delivery and skin absorption of the **Delisens**<sup>™</sup> peptide. This application note offers a comprehensive protocol that can be adapted for the screening and optimization of various topical formulations containing **Delisens**<sup>™</sup>. The quantitative data generated from these studies are invaluable for understanding the bioavailability of the peptide at the target site and for supporting the development of effective skincare products for sensitive skin. Adherence to a standardized protocol is crucial for ensuring the reproducibility and accuracy of the results.[\[10\]](#)

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